2-Boc-5,5-difluoro-octahydro-cyclopenta-[c]pyrrole-1-carboxylic acid
Overview
Description
2-Boc-5,5-difluoro-octahydro-cyclopenta-[c]pyrrole-1-carboxylic acid is a useful research compound. Its molecular formula is C13H19F2NO4 and its molecular weight is 291.29 g/mol. The purity is usually 95%.
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Biological Activity
2-Boc-5,5-difluoro-octahydro-cyclopenta-[c]pyrrole-1-carboxylic acid, with the CAS number 1419100-99-4, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), synthesis methods, and case studies that highlight its efficacy against various biological targets.
Property | Value |
---|---|
Molecular Formula | C13H19F2NO4 |
Molecular Weight | 291.29 g/mol |
CAS Number | 1419100-99-4 |
Synonyms | 2-[(tert-butoxy)carbonyl]-5,5-difluoro-octahydro-cyclopenta-[c]pyrrole-1-carboxylic acid |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structural modifications. Research indicates that substituents on the pyrrole ring significantly influence its pharmacological properties. For instance, studies on related pyrrole derivatives have shown that electron-withdrawing groups enhance anti-tubercular activity while maintaining low cytotoxicity levels. Compounds with bulky substituents have demonstrated improved potency against Mycobacterium tuberculosis .
Key Findings from SAR Studies
- Substituent Effects : The introduction of phenyl or pyridyl groups with electron-withdrawing characteristics has been linked to increased anti-TB efficacy.
- Hydrogen Bonding : The presence of hydrogen atoms on the pyrrole ring is crucial for maintaining biological activity; modifications that introduce methyl groups can drastically reduce potency .
- Optimal Groups : The use of larger substituents, such as adamantyl groups, has shown to significantly enhance activity compared to smaller groups .
Biological Activity
The compound has been evaluated for various biological activities, including antimicrobial and anticancer properties. Notably, its anti-tubercular activity was assessed through Minimum Inhibitory Concentration (MIC) tests.
Case Studies
- Anti-Tubercular Activity :
- Cytotoxicity Assessment :
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic strategies include:
- Cyclization Reactions : Cyclization of appropriate precursors under acidic or basic conditions.
- Fluorination Steps : Selective introduction of fluorine atoms at the 5-position using fluorinating agents.
These methods are crucial for obtaining the desired compound in sufficient yields and purity.
Properties
IUPAC Name |
5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO4/c1-12(2,3)20-11(19)16-6-7-4-13(14,15)5-8(7)9(16)10(17)18/h7-9H,4-6H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISNXYAQSFKBPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601114240 | |
Record name | Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, 5,5-difluorohexahydro-, 2-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601114240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1419100-99-4 | |
Record name | Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, 5,5-difluorohexahydro-, 2-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1419100-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, 5,5-difluorohexahydro-, 2-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601114240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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